molecular formula C18H13ClF3N3O2 B11147596 (2S)-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)propanamide

(2S)-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B11147596
M. Wt: 395.8 g/mol
InChI Key: XZHKDGXKJRFJLM-JTQLQIEISA-N
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Description

N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE is a complex organic compound known for its significant applications in medicinal chemistry. This compound features a trifluoromethyl group, which is known to enhance the biological activity of pharmaceuticals . The presence of a quinazolinone moiety further contributes to its pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE typically involves multiple steps. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazoline derivatives, while reduction can produce dihydroquinazoline compounds .

Scientific Research Applications

N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE has a wide range of scientific research applications:

Mechanism of Action

Properties

Molecular Formula

C18H13ClF3N3O2

Molecular Weight

395.8 g/mol

IUPAC Name

(2S)-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C18H13ClF3N3O2/c1-10(25-9-23-15-5-3-2-4-12(15)17(25)27)16(26)24-11-6-7-14(19)13(8-11)18(20,21)22/h2-10H,1H3,(H,24,26)/t10-/m0/s1

InChI Key

XZHKDGXKJRFJLM-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F)N2C=NC3=CC=CC=C3C2=O

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F)N2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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